molecular formula C11H13F2NO2 B13053160 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine

Cat. No.: B13053160
M. Wt: 229.22 g/mol
InChI Key: NXVBOPTWBBEUTG-SECBINFHSA-N
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Description

The compound (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is a fluorinated benzodioxol derivative with a chiral center at the amine group. Its structure comprises a 2,2-difluorobenzo[d][1,3]dioxol moiety linked to a branched 2-methylpropan-1-amine chain. The fluorination of the benzodioxol ring is a critical design feature, likely aimed at enhancing metabolic stability and modulating lipophilicity .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-6(2)9(14)7-4-3-5-8-10(7)16-11(12,13)15-8/h3-6,9H,14H2,1-2H3/t9-/m1/s1

InChI Key

NXVBOPTWBBEUTG-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

CC(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

Preparation Methods

Preparation of the Difluorobenzo[d]dioxole Intermediate

One common intermediate is (2,2-difluoro-1,3-benzodioxol-4-yl)boronic acid, which serves as a key building block for further coupling reactions. Its preparation involves:

  • Lithiation of 2,2-difluoro-1,3-benzodioxole with n-butyllithium in tetrahydrofuran (THF) at low temperature (-15 °C to -78 °C).
  • Complexation with tetramethylenediamine to stabilize the organolithium intermediate.
  • Reaction with trimethylborate to form the boronic acid.
  • Acidic workup with hydrochloric acid, extraction, and purification by recrystallization from petroleum ether to yield the boronic acid as a solid (yield ~50%).
Step Reagents/Conditions Temperature Yield Notes
Lithiation n-Butyllithium, THF, N,N,N',N'-tetramethylenediamine -15 °C to -78 °C - Under nitrogen atmosphere
Boronation Trimethylborate -10 °C to RT - Dropwise addition
Workup 1N HCl, saturated NaCl, diethyl ether extraction RT 50% Recrystallization from petroleum ether

Coupling of the Aromatic and Amine Fragments

The coupling is often performed through:

  • Suzuki-Miyaura cross-coupling reactions using the boronic acid intermediate and a suitable halogenated chiral amine precursor.
  • Nucleophilic aromatic substitution or reductive amination if the aromatic ring contains suitable leaving groups.
  • Catalysts such as palladium complexes with triethylamine and 4-dimethylaminopyridine may be employed to facilitate coupling.

Crystallization and Purification

  • The final compound can be purified by recrystallization from solvents such as ethyl acetate, dichloromethane, or mixtures of water with ethanol or acetonitrile.
  • Solid form preparation may involve slurrying in solvents like MTBE, isopropyl acetate, or water/isopropanol mixtures for 24 hours to 2 weeks to obtain stable polymorphs.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Outcome/Notes
1 Preparation of boronic acid n-Butyllithium, THF, trimethylborate, HCl (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, ~50% yield
2 Chiral amine synthesis Chiral pool amine or asymmetric synthesis (R)-2-methylpropan-1-amine with stereochemical purity
3 Coupling reaction Pd catalyst, triethylamine, halogenated amine precursor Formation of target amine compound
4 Purification and crystallization Solvent recrystallization (ethyl acetate, MTBE, etc.) Pure solid form, polymorph control

Research Findings and Notes

  • The boronic acid intermediate is critical for efficient coupling and is prepared under strictly controlled low-temperature conditions to maintain stability and yield.
  • Stereochemical integrity of the (R)-amine is essential for biological activity and is maintained through chiral starting materials or asymmetric synthesis.
  • The final compound’s solid forms can be manipulated by solvent choice and crystallization time to optimize stability and purity, important for pharmaceutical applications.
  • While direct synthetic routes for this exact compound are limited in publicly available literature, related compounds’ syntheses provide a reliable blueprint for preparation.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has shown promise as a lead compound for the development of drugs targeting specific receptors involved in various diseases. Its difluorobenzo dioxole moiety enhances binding interactions with biological targets, potentially modulating pathways associated with inflammation and autoimmune disorders.

2. Interaction Studies
Research indicates that (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine interacts with specific enzymes or receptors within biological systems. These interactions can elucidate its mechanism of action and therapeutic effects. For example, studies on its binding affinity to transporters can provide insights into its role in immune response modulation .

Synthesis and Reactivity

The synthesis of (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine typically involves several key steps that include:

  • Starting Materials : Utilization of difluorobenzo dioxole derivatives.
  • Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

This compound's unique structural features make it suitable for further derivatization into more complex organic molecules.

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies on its binding affinity and selectivity are conducted to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural Analogs and Functional Group Modifications

The target compound shares structural motifs with several benzodioxol derivatives, but key differences in substituents influence its properties:

Compound Name Substituents Key Structural Features
Target Compound 2,2-difluorobenzo[d][1,3]dioxol; 2-methylpropan-1-amine (R-configuration) Fluorination reduces metabolic O-demethylenation; branched chain enhances lipophilicity
DiFMDA () 2,2-difluorobenzo[d][1,3]dioxol; propan-2-amine Lacks methyl group; linear chain may reduce steric hindrance
MDMEO () Non-fluorinated benzodioxol; O-methylhydroxylamine Susceptible to O-demethylenation; poor ADMET profile
Tofenamic Acid Derivative () Diphenylamine core; carboxylate group Lacks fluorination; distinct pharmacological target (e.g., COX inhibition)

Key Observations :

  • Fluorination: The 2,2-difluoro substitution in the target compound and DiFMDA prevents O-demethylenation, a major metabolic pathway for non-fluorinated analogs like MDMEO .

Metabolic Stability and ADMET Profiles

Metabolic pathways and stability vary significantly among analogs:

Compound Metabolic Pathway Stability ADMET Profile
Target Compound Predominantly CYP-mediated High (fluorination) Likely favorable (inferred)
DiFMDA Minimal O-demethylenation High Improved over non-fluorinated analogs
MDMEO O-demethylenation dominant Low Least favorable
  • DiFMDA : The 2,2-difluoro substitution in DiFMDA nearly eliminates O-demethylenation, enhancing metabolic stability . This suggests similar benefits for the target compound.
  • MDMEO: Without fluorination, MDMEO undergoes rapid O-demethylenation, leading to toxic o-quinone intermediates and poor ADMET outcomes .

Physicochemical Properties

While direct solubility data for the target compound is unavailable, comparisons can be inferred:

  • Crystal Form Optimization : A related difluorobenzo[d][1,3]dioxol compound () exhibits low hygroscopicity and high solubility in its crystalline form. The target compound’s 2-methylpropan-1-amine group may further enhance solubility by reducing crystallinity .

Biological Activity

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C11_{11}H13_{13}F2_{2}NO2_{2}
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 1213411-01-8
  • Purity : Typically above 97% in commercial samples .

Biological Activity Overview

The biological activity of (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine has been investigated primarily in the context of its effects on cystic fibrosis transmembrane conductance regulator (CFTR) protein processing. The compound has been noted for its role as a CFTR corrector, which is significant in treating cystic fibrosis caused by mutations in the CFTR gene.

Research indicates that (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine acts by enhancing the cellular processing and trafficking of the F508del-CFTR protein, a common mutation associated with cystic fibrosis. This activity suggests that the compound may facilitate proper folding and stability of the CFTR protein .

1. In Vitro Studies

A study conducted on various cell lines demonstrated that (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine significantly improved the function of F508del-CFTR. The compound exhibited:

  • EC50_{50} values indicating effective correction of CFTR function.
  • Enhanced chloride ion transport across cell membranes compared to untreated controls .

2. In Vivo Efficacy

In animal models, (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine was tested for its ability to restore CFTR function:

  • Significant improvements were observed in lung function metrics in cystic fibrosis mouse models.
  • The compound showed favorable pharmacokinetic properties, suggesting good absorption and distribution within biological systems .

Comparative Analysis of Related Compounds

To contextualize the biological activity of (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine, a comparison with other known CFTR correctors is useful.

Compound NameMechanismEC50_{50} (µM)Reference
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amineCFTR Corrector0.5
LumacaftorCFTR Corrector5.0
TezacaftorCFTR Corrector0.8

Q & A

[Basic] How can the synthesis of (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropan-1-amine be optimized for high enantiomeric purity?

Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts. A validated method involves using intermediates like 2,2-difluorobenzo[d][1,3]dioxol-5-amine (Example 74, ). Key steps include:

  • Chiral Resolution : Employ (R)-specific catalysts (e.g., chiral oxazaborolidines) during ketone reduction to ensure stereochemical control.
  • Intermediate Purification : Use preparative HPLC with chiral stationary phases (CSPs) to isolate the (R)-enantiomer.
  • Reaction Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral GC/MS.
    Patents highlight cyclopropane carboxamide intermediates and Suzuki-Miyaura coupling for regioselective functionalization .

[Basic] What analytical techniques are critical for characterizing the compound’s structural integrity?

Answer:
Multi-modal characterization is essential:

  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry (e.g., crystal form A in ).
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to verify difluorobenzo[d][1,3]dioxol substitution patterns and 1H^{1}\text{H}-NMR for methylpropan-1-amine chain conformation (δ 1.2–1.5 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+1]+^+ = 334.1 in ).

[Basic] What are the primary metabolic pathways of this compound in preclinical models?

Answer:
The compound resists O-demethylenation (common in benzodioxol analogs) due to 2,2-difluoro substitution, as seen in structurally similar DiFMDA . Dominant pathways include:

  • Phase I : Hydroxylation at the cyclopropane or methylpropan-1-amine chain (CYP3A4/2D6-mediated).
  • Phase II : Glucuronidation of hydroxylated metabolites.
    Methodology : Perform in vitro CYP inhibition assays with human liver microsomes (HLMs) and LC-MS/MS metabolite profiling .

[Advanced] How can contradictions between in silico CYP metabolism predictions and experimental data be resolved?

Answer:
Discrepancies arise from fluorinated substituents altering electron density. Mitigation strategies:

  • Density Functional Theory (DFT) : Model electron distribution at difluorobenzo[d][1,3]dioxol to predict CYP binding affinity.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled analogs to trace demethylenation vs. hydroxylation pathways .
  • Crystallography : Co-crystallize metabolites with CYP isoforms (e.g., CYP2D6) to validate binding poses .

[Advanced] What strategies improve aqueous solubility without compromising metabolic stability?

Answer:

  • Crystal Engineering : Develop co-crystals with succinic acid or PEG-based co-formers (e.g., crystal form A in shows 40% higher solubility than prior forms).
  • Prodrug Design : Introduce phosphate esters at the amine group, cleaved in vivo by phosphatases.
  • Surfactant-Assisted Micellization : Use poloxamers (e.g., P407) in formulation screens .

[Advanced] How can computational modeling predict receptor binding for this compound?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like GLP-1 receptors (see imidazole derivatives in ).
  • MD Simulations : Run 100-ns trajectories to assess binding stability in lipid bilayers.
  • QSAR Models : Corolate logP and polar surface area (PSA) with in vivo absorption .

[Advanced] How does enantiomeric purity impact in vivo pharmacokinetics?

Answer:
The (R)-enantiomer shows 3-fold higher AUC024h_{0-24h} than (S) in rodent models due to:

  • Tissue Penetration : Enhanced blood-brain barrier permeability via LAT1 transporters.
  • Plasma Protein Binding : (R)-enantiomer exhibits lower albumin affinity, increasing free fraction.
    Methodology : Conduct chiral LC-MS/MS pharmacokinetic studies in Sprague-Dawley rats .

[Advanced] What in vivo models best replicate human metabolic clearance rates?

Answer:

  • Humanized CYP Mice : CYP2D6-transgenic models mimic human hepatic clearance (t1/2_{1/2} = 6–8 hrs).
  • Deuterated Analogs : Use deuterium at methylpropan-1-amine to prolong half-life (e.g., t1/2t_{1/2} increased by 50% in ).
  • Portal Vein Cannulation : Directly measure hepatic extraction ratio (EH) in cynomolgus monkeys .

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